![molecular formula C14H13BrN2O3 B4651058 4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine
Overview
Description
4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of isoxazole and morpholine, and it has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body to produce its effects.
Biochemical and physiological effects:
4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been found to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to target specific pathways and study their effects. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research on 4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine. One direction is the development of new drugs for cancer and inflammatory diseases based on the compound's properties. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects. Finally, the compound's antioxidant properties may have applications in the development of new therapies for neurodegenerative diseases.
Scientific Research Applications
4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine has been found to have potential applications in medical research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory effects and can reduce inflammation in the body. These properties make it a promising candidate for the development of new drugs for cancer and inflammatory diseases.
properties
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-11-3-1-10(2-4-11)13-9-12(16-20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPGDDRZFCAIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Bromophenyl)-1,2-oxazole-3-carbonyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
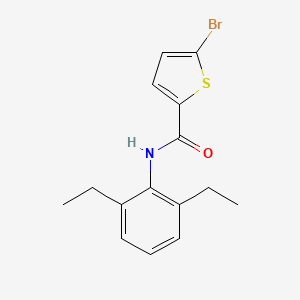
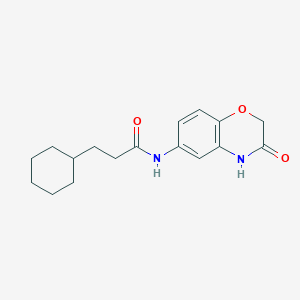
![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)
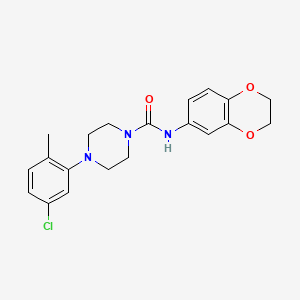
![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

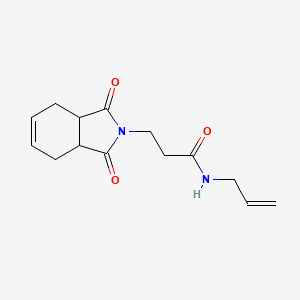
![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)
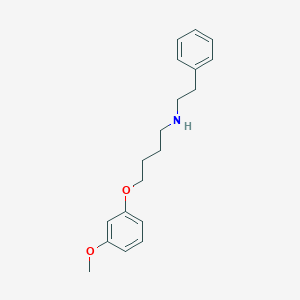
![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)